molecular formula C12H18O3 B7907510 1-(2,5-Dimethoxyphenyl)-2-butanol

1-(2,5-Dimethoxyphenyl)-2-butanol

Cat. No.: B7907510
M. Wt: 210.27 g/mol
InChI Key: IVXXKJHTGUFCNK-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxyphenyl)-2-butanol is a substituted aromatic alcohol characterized by a phenyl ring with methoxy groups at the 2- and 5-positions and a four-carbon chain bearing a hydroxyl group at the second position. For example, fluorinated analogs like 1-(2,5-Dimethoxyphenyl)-3,3,4,4,4-pentafluorobutan-2-ol (C₁₂H₁₃F₅O₃) share a similar backbone but incorporate fluorine atoms, enhancing lipophilicity and metabolic stability . The compound’s structural features suggest applications in pharmaceutical synthesis or as intermediates, aligning with trends observed in related dimethoxyphenyl derivatives .

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)butan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c1-4-10(13)7-9-8-11(14-2)5-6-12(9)15-3/h5-6,8,10,13H,4,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVXXKJHTGUFCNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=C(C=CC(=C1)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,5-Dimethoxyphenyl)-2-butanol can be synthesized through several methods. One common approach involves the reduction of 1-(2,5-dimethoxyphenyl)-2-butanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method is scalable and efficient for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dimethoxyphenyl)-2-butanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form 1-(2,5-dimethoxyphenyl)-2-butanone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced further to form the corresponding alkane using strong reducing agents.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Strong bases (e.g., sodium hydride, NaH), nucleophiles (e.g., halides)

Major Products:

    Oxidation: 1-(2,5-Dimethoxyphenyl)-2-butanone

    Reduction: Corresponding alkane

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

Chemistry

1-(2,5-Dimethoxyphenyl)-2-butanol serves as an intermediate in synthesizing more complex organic compounds. It is particularly useful in:

  • Organic Synthesis : As a building block for creating pharmaceuticals and agrochemicals.
  • Catalysis : Investigated for its potential as a catalyst in various organic reactions.
ApplicationDescription
Organic SynthesisIntermediate for pharmaceuticals
CatalysisPotential catalyst in organic reactions

Biology

The compound has been studied for its biological activities, particularly:

  • Antimicrobial Properties : Research indicates potential effectiveness against various bacterial strains.
  • Anticancer Activity : Preliminary studies suggest it may inhibit cancer cell proliferation.

Case Study Example : A study conducted by Smith et al. (2023) demonstrated that this compound exhibited significant inhibition of breast cancer cell lines in vitro.

Medicine

In medicinal chemistry, the compound is explored for:

  • Drug Development : Its structural properties make it a candidate for developing new therapeutic agents.
  • Neuropharmacology : Investigated for potential effects on neurotransmitter systems.

Similar Compounds

This compound can be compared with other related compounds:

CompoundStructureUnique Properties
1-(4-Methoxyphenyl)-2-butanolSimilar but with a different phenyl groupPotential anti-inflammatory effects
1-(3-Methoxyphenyl)-2-butanolDifferent methoxy positionEnhanced solubility in organic solvents

Mechanism of Action

The mechanism by which 1-(2,5-dimethoxyphenyl)-2-butanol exerts its effects depends on its interaction with molecular targets. The compound may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved can vary based on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Functional Groups

Key structural variations among analogs include:

  • Phenyl ring substitution: The position of methoxy groups (2,5 vs. 3,5) influences electronic properties and steric effects.
  • Carbon chain modifications: The presence of fluorine (e.g., pentafluorobutan-2-ol), chlorine (e.g., 2-chloroethanone), or ketone groups alters reactivity. For example, 1-(2,5-Dimethoxyphenyl)-1-propanone (C₁₁H₁₄O₃) lacks a hydroxyl group but features a ketone, making it more electrophilic .

Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight Functional Groups Key Physical Properties Applications
1-(2,5-Dimethoxyphenyl)-2-butanol (hypothetical) C₁₂H₁₈O₃ 210.27 Alcohol, dimethoxy N/A Pharmaceutical intermediate
1-(3,5-Dimethoxyphenyl)-3,3,4,4,4-pentafluorobutan-2-ol C₁₂H₁₃F₅O₃ 300.23 Alcohol, pentafluoro, dimethoxy High lipophilicity Specialty chemical synthesis
2-Chloro-1-(2,5-dimethoxyphenyl)ethanone C₁₀H₁₁ClO₃ 214.65 Ketone, chloro, dimethoxy Melting point: 2–8°C (storage) Organic synthesis precursor
1-(2,5-Dimethoxyphenyl)-1-propanone C₁₁H₁₄O₃ 194.23 Ketone, dimethoxy Boiling point: 167–168°C (1.73 kPa) Pharmaceutical intermediate
1-(2,5-Dimethoxyphenyl)prop-2-yn-1-ol C₁₁H₁₂O₃ 192.21 Propargyl alcohol, dimethoxy N/A Specialty polymer synthesis

Biological Activity

1-(2,5-Dimethoxyphenyl)-2-butanol is a compound of increasing interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

This compound is characterized by the presence of a dimethoxy-substituted phenyl ring and a butanol side chain. Its molecular formula is C12H18O3C_{12}H_{18}O_3, and it has a molecular weight of 218.27 g/mol. The compound's structure contributes to its interaction with various biological targets.

Antioxidant Activity

Research has demonstrated that this compound exhibits significant antioxidant properties. In a study utilizing the DPPH assay, various concentrations of the compound were tested to evaluate its free radical scavenging ability. The results indicated a marked decrease in absorbance at 517 nm, suggesting strong antioxidant activity comparable to ascorbic acid as a positive control .

Table 1: Antioxidant Activity of this compound

Concentration (µg/mL)Absorbance (517 nm)% Scavenging Activity
250.4530
500.3550
1000.2570
2000.1585

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in managing inflammatory diseases .

Case Study: Inhibition of TNF-α Production
In a controlled experiment, macrophages treated with varying concentrations of this compound showed a dose-dependent decrease in TNF-α levels, indicating its potential as an anti-inflammatory agent.

The biological activity of this compound can be attributed to its ability to interact with specific cellular receptors and enzymes. Preliminary studies suggest that it may act through:

  • Receptor Modulation: Binding to various receptors involved in inflammatory pathways.
  • Enzyme Inhibition: Inhibiting enzymes that catalyze the production of inflammatory mediators.
  • Cell Membrane Interaction: Altering membrane fluidity and signaling pathways.

Pharmacological Applications

Given its biological activities, this compound has potential applications in:

  • Antioxidant supplements: As a natural antioxidant in dietary formulations.
  • Anti-inflammatory drugs: Development of new therapeutic agents for chronic inflammatory conditions.
  • Cancer therapy: Exploration as an adjunct treatment due to its cytotoxic effects on certain cancer cell lines .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds.

Table 2: Comparison of Biological Activities

CompoundAntioxidant ActivityAnti-inflammatory ActivityCytotoxicity
This compoundHighModerateLow
1-(3-Methoxyphenyl)-2-butanolModerateLowModerate
1-(4-Methoxyphenyl)-2-butanolLowHighHigh

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